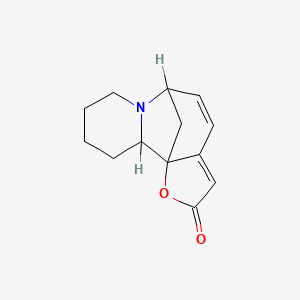

(-)-Securinine

Beschreibung

Securinine is a natural product found in Flueggea suffruticosa, Phyllanthus amarus, and other organisms with data available.

See also: Phyllanthus amarus top (part of).

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S,2R,8S)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-12-7-9-4-5-10-8-13(9,16-12)11-3-1-2-6-14(10)11/h4-5,7,10-11H,1-3,6,8H2/t10-,11-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWZMSZQQJRKFBP-WZRBSPASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(C1)C34CC2C=CC3=CC(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2[C@H](C1)[C@]34C[C@H]2C=CC3=CC(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7104-26-9 (nitrate), 113200-97-8 (hydrochloride salt/solvate) | |

| Record name | Securinine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005610402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7045944 | |

| Record name | Securinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5610-40-2 | |

| Record name | (-)-Securinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5610-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Securinine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005610402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Securinine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Securinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SECURININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4VS580P5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(-)-Securinine: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Securinine is a tetracyclic indolizidine alkaloid that has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2][3] First isolated in 1956 from Securinega suffruticosa, this natural compound has been investigated for its potential neuroprotective and antitumor properties.[1] This technical guide provides an in-depth overview of the primary natural sources of this compound and detailed methodologies for its extraction, purification, and isolation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry and drug development.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the genera Securinega and Phyllanthus.[1] While a number of species within these genera produce securinine-type alkaloids, the most notable and widely studied sources are Securinega suffruticosa and various species of Phyllanthus, including Phyllanthus niruri.

Principal Plant Sources

-

Securinega suffruticosa (Pall.) Rehder: Often referred to as "Yi Ye bush clover" in traditional Chinese medicine, this deciduous shrub is a primary and rich source of this compound. The alkaloid is present in various parts of the plant, with the roots generally exhibiting the highest concentration.

-

Phyllanthus Species: Several species within the large Phyllanthus genus have been identified as sources of this compound and related alkaloids. Phyllanthus niruri is a well-known example. Other species, such as Phyllanthus glaucus, have also been shown to produce securinine-type alkaloids.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, and the geographical location and growing conditions. High-performance liquid chromatography (HPLC) is a commonly employed analytical technique for the precise quantification of this compound in plant extracts.

| Plant Species | Plant Part | This compound Content (% of Dry Weight) | Reference |

| Securinega suffruticosa | Roots | ~ 0.6% | |

| Securinega suffruticosa | In-vitro Shoots | ~ 0.33% | |

| Phyllanthus glaucus | In-vitro Shoots | ~ 0.58% (Total Alkaloids) |

Note: The data for Phyllanthus glaucus represents the total alkaloid content, of which this compound is a major component.

Isolation and Purification of this compound

The isolation of this compound from its natural sources is a multi-step process that typically involves extraction, followed by a series of chromatographic purifications and a final recrystallization step to obtain the pure compound. The following protocol is a comprehensive methodology based on established procedures.

Experimental Workflow for this compound Isolation

Detailed Experimental Protocols

Step 1: Extraction

-

Plant Material Preparation: The leaves, stems, or roots of the selected plant source (e.g., Securinega suffruticosa) are air-dried and then pulverized into a fine powder.

-

Solvent Extraction: The powdered plant material is subjected to extraction with an alcoholic solvent, typically ethanol. The extraction is carried out at an elevated temperature of 70-90°C for a duration of 1-2 hours. This process is repeated 3 to 8 times to ensure exhaustive extraction of the alkaloids.

-

Filtration and Concentration: The resulting alcoholic extracts are combined and filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure to yield a crude extract.

Step 2: Macroporous Resin Chromatography

-

Adsorption: The crude extract is loaded onto a column packed with a macroporous adsorptive resin (e.g., NM series chromatograph packing material).

-

Washing: The column is first washed with a 30-50% ethanol-water solution to remove impurities that have weak or no affinity for the resin.

-

Elution: The fraction containing this compound is then eluted from the column using a 70-90% ethanol-water solution. The eluate is collected for further purification.

Step 3: Silica Gel Column Chromatography

-

Sample Preparation: The securinine-rich eluate from the previous step is concentrated under reduced pressure. The resulting residue is then mixed with a small amount of silica gel (60-80 mesh) to create a solid sample for loading onto the chromatography column.

-

Column Packing: A chromatography column is packed with silica gel (60-80 mesh) using a suitable solvent.

-

Gradient Elution: The prepared solid sample is carefully loaded onto the top of the silica gel column. The column is then eluted using a gradient solvent system. A common system involves starting with 100% of an organic solvent such as methylene chloride or ethyl acetate (B1210297) to elute less polar impurities. The polarity of the mobile phase is then gradually increased by introducing an alcoholic solvent like methanol. A typical gradient for eluting this compound is a mixture of methylene chloride and methanol in a volume ratio of 40:1 to 60:1. The fractions are collected and monitored by a suitable analytical method, such as thin-layer chromatography (TLC) or HPLC.

Step 4: Recrystallization

-

Concentration: The fractions containing pure this compound are combined and concentrated under reduced pressure to remove the elution solvents.

-

Recrystallization: The concentrated residue is dissolved in a minimal amount of a suitable alcohol-water solution (e.g., ethanol-water in a 4:5 volume ratio) at an elevated temperature. The solution is then allowed to cool slowly, promoting the formation of high-purity crystals of this compound.

-

Isolation and Drying: The crystals are collected by filtration, washed with a small amount of cold solvent, and then dried to yield the final product with a purity that can exceed 99%.

Conclusion

This technical guide has provided a detailed overview of the natural sources and a comprehensive protocol for the isolation of this compound. The methodologies described, from extraction to multi-step chromatography and final recrystallization, are robust and can yield high-purity this compound suitable for further research and development. The quantitative data presented, while highlighting the variability in natural abundance, underscores the importance of selecting the appropriate plant source and part for efficient isolation. This guide serves as a foundational resource for scientists and researchers aiming to work with this promising natural product. Further research to quantify the this compound content in a wider range of Phyllanthus species would be beneficial for a more complete understanding of its distribution in the plant kingdom.

References

- 1. Securinega suffruticosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Mechanisms of Medicinal Plant Securinega suffruticosa-derived Compound Securinine against Spinal Muscular Atrophy based on Network Pharmacology and Experimental Verification - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Characterization of (-)-Securinine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Securinine, a tetracyclic indolizidine alkaloid, has been a subject of scientific inquiry for over half a century. First isolated from Securinega suffruticosa (Pall.) Rehder, its unique structure and potent biological activity have established it as a valuable pharmacological tool and a challenging synthetic target.[1][2][3][4] This technical guide provides a comprehensive overview of the historical milestones in the discovery, isolation, and structural elucidation of this compound. It details the classical experimental methodologies employed by early researchers, summarizes key quantitative data, and visualizes the intricate experimental workflows and its primary signaling pathway.

Discovery and Isolation

The story of this compound begins with the investigation of the Eurasian shrub Securinega suffruticosa, a plant used in traditional medicine. In 1956, Russian researchers first reported the isolation of this principal alkaloid.[1] The process, rudimentary by modern standards, relied on classical phytochemical techniques to extract and purify the compound from the plant's roots and leaves.

Experimental Protocol: Classical Isolation of this compound

-

Maceration and Extraction: Dried and powdered plant material (roots and leaves of S. suffruticosa) was subjected to exhaustive extraction with an organic solvent like methanol (B129727) or ethanol.

-

Acid-Base Partitioning: The resulting crude extract was dissolved in a dilute acidic solution (e.g., 5% HCl), which protonates the basic nitrogen of the alkaloid, rendering it water-soluble. This aqueous solution was then washed with a non-polar organic solvent (e.g., diethyl ether) to remove neutral and acidic impurities.

-

Liberation and Re-extraction: The acidic aqueous layer was basified (e.g., with Na₂CO₃ or NH₄OH) to deprotonate the securinine (B1681715), making it soluble in organic solvents again. The free-base alkaloid was then extracted back into a non-polar organic solvent such as chloroform.

-

Purification: The crude alkaloid extract was concentrated and purified, typically using column chromatography over an alumina (B75360) (Al₂O₃) stationary phase.

-

Crystallization: The purified this compound fraction was concentrated and crystallized from a suitable solvent (e.g., ethanol) to yield pure, yellow crystals.

Visualization: Isolation Workflow

Caption: A generalized workflow for the classical isolation of this compound.

Structural Elucidation and Characterization

Determining the novel, complex tetracyclic structure of this compound was a significant achievement in natural product chemistry. The structure was independently confirmed in the early 1960s through a combination of chemical degradation, spectroscopic analysis, and ultimately, X-ray crystallography.

Experimental Protocols: Structure Determination

-

Elemental and Molecular Weight Analysis: Early combustion analysis and mass spectrometry established the molecular formula as C₁₃H₁₅NO₂.

-

Chemical Degradation: Classical degradation studies, such as Hofmann degradation, were employed to systematically break down the molecule and identify the core nitrogen-containing ring system, an azabicyclo[3.2.1]octane core fused with a piperidine (B6355638) ring.

-

Spectroscopic Analysis:

-

UV Spectroscopy: Showed a maximum absorption (λmax) around 256-257 nm, indicative of an α,β-unsaturated lactone system.

-

Infrared (IR) Spectroscopy: Revealed characteristic absorption bands for an α,β-unsaturated γ-lactone carbonyl group and C=C double bonds.

-

¹H and ¹³C NMR Spectroscopy: Provided the detailed carbon framework and proton connectivity, confirming the complex fused ring system.

-

-

X-ray Crystallography: The definitive, unambiguous three-dimensional structure and absolute stereochemistry of this compound were confirmed by single-crystal X-ray analysis of its hydrobromide salt.

Data Presentation: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₅NO₂ | |

| Molar Mass | 217.268 g·mol⁻¹ | |

| Melting Point | 142-143°C | |

| Appearance | Yellow Crystal | |

| Solubility | Soluble in DMSO (50 mg/mL), Ethanol (16 mg/mL); Insoluble in water | |

| UV λmax | 256-257 nm |

Visualization: Logic of Structure Elucidation

Caption: The logical progression of experiments for elucidating the structure of this compound.

Biological Characterization and Mechanism of Action

Initial pharmacological studies quickly identified this compound as a potent central nervous system (CNS) stimulant. Its effects were noted to be similar to strychnine, causing pro-convulsant and spastic effects at sufficient doses.

Primary Mechanism: GABA-A Receptor Antagonism

The primary mechanism of action for this compound's CNS effects is its role as a γ-aminobutyric acid (GABA) receptor antagonist. Specifically, it acts as a non-competitive antagonist at the GABA-A receptor.

-

Normal GABAergic Inhibition: The GABA-A receptor is a ligand-gated ion channel. When GABA binds, the channel opens, allowing chloride ions (Cl⁻) to flow into the neuron. This influx of negative charge hyperpolarizes the cell, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission.

-

This compound's Effect: this compound is believed to bind to a site within the chloride ion channel pore. This physically blocks the channel, preventing Cl⁻ influx even when GABA is bound to the receptor. The blockade of this crucial inhibitory pathway leads to disinhibition, resulting in uncontrolled neuronal firing and the observed CNS stimulant and convulsant effects.

Data Presentation: Biological Activity

| Target/Model | Activity | Quantitative Data | Reference(s) |

| Primary Target | GABA-A Receptor Antagonist | - | |

| In Vivo (Mice) | CNS Stimulant, Convulsant | Strong spastic effect at 0.1–0.2 mg kg⁻¹ | |

| In Vitro (HeLa Cells) | Cytotoxicity / Growth Inhibition | IC₅₀: 32.3 μM (7.02±0.52 μg/mL) | |

| Mechanism | Apoptosis Induction | Activates caspase-9 and -3/7 | |

| Other Activities | Antimicrobial, Antifungal, Anti-inflammatory | Potent activity reported |

Visualization: GABA-A Receptor Signaling Pathway

References

- 1. Unique indolizidine alkaloid securinine is a promising scaffold for the development of neuroprotective and antitumor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unique indolizidine alkaloid securinine is a promising scaffold for the development of neuroprotective and antitumor drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Unique indolizidine alkaloid securinine is a promising scaffold for the development of neuroprotective and antitumor drugs - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02558A [pubs.rsc.org]

- 4. The Securinega alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Securinega Alkaloids: A Technical Guide for Researchers

Abstract

The Securinega alkaloids are a class of plant-derived secondary metabolites renowned for their complex, tetracyclic structures and significant biological activities. This technical guide provides an in-depth exploration of the biosynthetic pathway of these fascinating compounds, with a focus on the core chemical transformations, enzymatic players, and regulatory mechanisms. It is intended for researchers, scientists, and professionals in the fields of natural product chemistry, biosynthesis, and drug development. This document summarizes the current understanding of Securinega alkaloid biosynthesis, outlines key experimental methodologies that have been instrumental in elucidating this pathway, and presents quantitative data where available. Visual diagrams of the biosynthetic pathway and experimental workflows are provided to facilitate a deeper understanding of the subject matter.

Introduction

The Securinega alkaloids, first isolated in the 1950s, are characterized by a unique bridged tetracyclic core structure. Securinine (B1681715), the most well-known member of this family, has been investigated for its effects on the central nervous system.[1] These alkaloids are primarily found in plants belonging to the Securinega, Flueggea, Margaritaria, and Breynia genera of the Phyllanthaceae family.[1] The intricate architecture of these molecules has made them a compelling target for total synthesis, and in parallel, has spurred research into their natural production within plants. Understanding the biosynthetic pathway is crucial for the potential biotechnological production of these valuable compounds and for the generation of novel analogs with improved therapeutic properties.

The Core Biosynthetic Pathway

The biosynthesis of the core Securinega alkaloid scaffold is a complex process that involves the convergence of two primary amino acid metabolic pathways: that of lysine (B10760008) and tyrosine.[1]

Precursors and Early Intermediates

Early radiolabeling experiments established that the piperidine (B6355638) ring (Ring A) of the securinine molecule is derived from L-lysine, while the C and D rings are formed from L-tyrosine.[1] The biosynthesis begins with the conversion of L-lysine into Δ1-piperideine, a key cyclic imine intermediate.[2] This transformation is a common step in the biosynthesis of many piperidine alkaloids.

Formation of the Tetracyclic Core

Recent research has shed light on the crucial steps leading to the formation of the characteristic bridged tetracyclic structure. A key insight has been the identification of neosecurinanes, such as (-)-virosine A and (-)-virosine B, as central intermediates. These compounds are formed through the conjugation of 1-piperideine (B1218934) with menisdaurilide (B1221709). Menisdaurilide itself is believed to be derived from tyrosine.

A pivotal discovery has been the role of a sulfotransferase in the rearrangement of the [2.2.2]-bicyclic neosecurinane scaffold into the [3.2.1]-bicyclic securinane framework, which is the hallmark of securinine and allosecurinine (B2590158). This enzymatic step represents a key branching point in the pathway, leading to the formation of the two major epimers.

Diversification of the Securinane Scaffold

The basic securinane skeleton undergoes further modifications to generate the diverse array of Securinega alkaloids found in nature. These modifications primarily involve oxidation and oligomerization.

A key enzyme in this diversification process is a berberine (B55584) bridge enzyme (BBE)-like enzyme, designated FsBBE, which was identified in Flueggea suffruticosa. This enzyme catalyzes the condensation of allosecurinine with L-ascorbic acid (vitamin C) or its oxidized form, dehydroascorbic acid, to produce complex derivatives such as fluesuffine A. This reaction proceeds through a key enamine intermediate, which serves as a branching point for further functionalization at the C-2 and C-3 positions of the securinane core.

Regulation of Biosynthesis

The biosynthesis of Securinega alkaloids is tightly regulated, likely at the transcriptional level. While the specific regulatory factors for this pathway have yet to be fully elucidated, insights can be drawn from the study of other alkaloid biosynthetic pathways.

Jasmonate signaling, a key hormonal pathway in plant defense, has been implicated in the regulation of Securinega alkaloid production. Treatment of F. suffruticosa with methyl jasmonate has been shown to induce the accumulation of certain alkaloids, such as fluesuffine A. This suggests that the pathway is, at least in part, under the control of the plant's defense response system.

Transcription factor families known to be involved in the regulation of other alkaloid pathways, such as bHLH, AP2/ERF, WRKY, and MYB, are likely candidates for the regulation of Securinega alkaloid biosynthesis. Future research in this area will likely focus on identifying the specific transcription factors that bind to the promoter regions of the biosynthetic genes and modulate their expression in response to developmental and environmental cues.

Quantitative Data

At present, there is a limited amount of publicly available quantitative data on the biosynthesis of Securinega alkaloids. While the catalytic activity of the FsBBE enzyme has been demonstrated, detailed kinetic parameters such as Km, Vmax, and kcat have not been reported. Similarly, precise measurements of the concentrations of biosynthetic intermediates within plant tissues are not yet available. However, qualitative and semi-quantitative data from feeding experiments have been instrumental in pathway elucidation.

| Precursor Fed to F. suffruticosa | Observed Effect on Fluesuffine A Production | Reference |

| L-Ascorbic Acid | Significant increase | |

| Dehydroascorbic Acid | No significant increase | |

| L-Galactose | Significant increase | |

| L-Galactono-1,4-lactone | Significant increase | |

| 13C-labeled L-Ascorbic Acid | Incorporation of 13C into fluesuffine A | |

| 13C2-labeled 4-hydroxyphenylpyruvic acid | No significant incorporation into allosecurinine, securinine, or menisdaurilide |

Experimental Protocols

The elucidation of the Securinega alkaloid biosynthetic pathway has relied on a combination of classic and modern experimental techniques. Below are summaries of the key methodologies employed.

Radiolabeling Studies for Precursor Identification

-

Objective: To identify the primary metabolic precursors of the securinine scaffold.

-

Methodology:

-

Radiolabeled amino acids (e.g., 14C-lysine and 14C-tyrosine) are synthesized or commercially procured.

-

The radiolabeled precursors are administered to Securinega or Flueggea plants, typically through stem feeding or by growing seedlings in a labeled medium.

-

After a defined incubation period, the plants are harvested, and the alkaloids are extracted and purified using chromatographic techniques (e.g., column chromatography, HPLC).

-

The purified securinine is analyzed for radioactivity using liquid scintillation counting.

-

Degradation studies can be performed on the labeled securinine to determine the position of the radiolabel within the molecule, thus confirming the origin of different parts of the scaffold.

-

Identification and Characterization of the FsBBE Enzyme

-

Objective: To identify the enzyme responsible for the formation of ascorbylated Securinega alkaloids.

-

Methodology:

-

Transcriptome Analysis: F. suffruticosa seedlings are treated with methyl jasmonate to induce the expression of secondary metabolite biosynthetic genes. RNA is extracted at different time points, and de novo transcriptome sequencing is performed to generate a database of expressed genes.

-

Protein Fractionation and Activity Screening: Total proteins are extracted from the plant material and subjected to fractionation using techniques like ion-exchange and size-exclusion chromatography. Fractions are screened for their ability to convert allosecurinine and L-ascorbic acid into fluesuffine A, with product formation monitored by LC-MS.

-

Protein Identification: Active fractions are analyzed by SDS-PAGE. Protein bands that correlate with the enzymatic activity are excised and subjected to in-gel digestion followed by LC-MS/MS analysis for peptide sequencing.

-

Gene Identification and Cloning: The obtained peptide sequences are matched against the transcriptome database to identify the corresponding gene (in this case, FsBBE). The full-length gene is then cloned into an expression vector.

-

Heterologous Expression and in vitro Assay: The cloned gene is expressed in a suitable host system (e.g., E. coli or a plant-based expression system). The recombinant enzyme is purified and its activity is confirmed through in vitro assays with the putative substrates.

-

Conclusion and Future Perspectives

The study of Securinega alkaloid biosynthesis has made significant strides in recent years, moving from the identification of primary precursors to the characterization of key enzymes involved in the formation and diversification of the core scaffold. The discovery of the neosecurinane intermediates and the role of a sulfotransferase in their rearrangement represents a major breakthrough in understanding the formation of the complex [3.2.1]-bicyclic system. Furthermore, the identification of the FsBBE enzyme provides a glimpse into the mechanisms by which the structural diversity of these alkaloids is generated.

Despite this progress, many aspects of the pathway remain to be elucidated. The enzymes responsible for the early steps in the pathway, including the formation of menisdaurilide from tyrosine and the initial condensation with 1-piperideine, are still unknown. A comprehensive understanding of the transcriptional regulation of the pathway is also lacking. Future research will undoubtedly focus on identifying these missing enzymatic and regulatory components. The application of multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, will be crucial in this endeavor. A complete elucidation of the biosynthetic pathway will not only be a significant scientific achievement but will also pave the way for the metabolic engineering of these valuable natural products.

References

An In-depth Technical Guide to the Pharmacological Profile of (-)-Securinine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Securinine, a tetracyclic alkaloid isolated from plants of the Securinega, Phyllanthus, and Flueggea genera, has garnered significant scientific interest due to its diverse pharmacological activities.[1][2] Historically recognized for its potent central nervous system (CNS) stimulant effects, recent research has unveiled its potential as an anticancer, neuroprotective, and immunomodulatory agent.[1][3][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualization of implicated signaling pathways.

Core Pharmacological Profile

This compound is primarily characterized as a selective antagonist of the γ-aminobutyric acid type A (GABA-A) receptor. This antagonism disrupts the principal inhibitory neurotransmission in the CNS, leading to neuronal excitation and convulsant effects at higher doses. Beyond its action on GABA-A receptors, this compound exhibits a multifaceted pharmacological profile, engaging various cellular targets and signaling pathways, which are detailed in the subsequent sections.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound in various experimental models.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Assay Type | Endpoint | Value | Reference |

| HeLa (Human cervical cancer) | MTT Assay | IC50 | 7.02 ± 0.52 µg/mL (32.3 µM) | |

| HL-60 (Human promyelocytic leukemia) | Not Specified | Not Specified | Not Specified | |

| MCF-7 (Human breast cancer) | Not Specified | Not Specified | Not Specified | |

| K-562 (Human chronic myelogenous leukemia) | Not Specified | Not Specified | Not Specified | |

| HCT 116 (Human colon cancer) | Not Specified | Not Specified | Not Specified | |

| SW480 (Human colon cancer) | Not Specified | Not Specified | Not Specified |

Table 2: In Vivo Activity of this compound

| Animal Model | Effect | Dosage | Endpoint | Value | Reference |

| Mice | Tonic Seizures | Intraperitoneal | CD50 | 11-87 mg/kg | |

| Nude Mice with HL-60 Xenografts | Tumor Growth Inhibition | 15 mg/kg i.p. | >75% reduction in tumor size |

Table 3: Receptor and Enzyme Binding Affinity of this compound

| Target | Assay Type | Endpoint | Value | Reference |

| GABA-A Receptor | [3H]GABA Binding Inhibition | IC50 | ~50 µM |

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several critical intracellular signaling pathways, particularly in the context of cancer.

Induction of Apoptosis

This compound has been shown to induce apoptosis in various cancer cell lines. This programmed cell death is initiated through the mitochondrial pathway, characterized by the generation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and subsequent activation of a caspase cascade.

Caption: Mitochondrial Apoptosis Pathway Induced by this compound.

PI3K/AKT/mTOR Pathway

In breast cancer and promyelocytic leukemia cells, this compound has been observed to downregulate the expression of key components of the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for cell survival, proliferation, and growth. Its inhibition by this compound contributes to the compound's anticancer effects.

Caption: Inhibition of the PI3K/AKT/mTOR Pathway by this compound.

MAPK/ERK Pathway

The mitogen-activated protein kinase (MAPK) pathway, particularly the ERK1/2 cascade, is also modulated by this compound. In HeLa cells, this compound stimulates the activity of ERK1/2, which can paradoxically be involved in both cell survival and apoptosis, depending on the cellular context.

Caption: Modulation of the MAPK/ERK Pathway by this compound.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

-

Cell Seeding: HeLa cells are seeded in 96-well plates at a density of 5 x 10³ cells/well.

-

Treatment: Cells are treated with this compound at a concentration range of 1.0 to 20.0 µg/mL for 24 hours. Control cells are treated with the vehicle (e.g., DMSO).

-

MTT Incubation: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the formazan solution is measured using a plate reader at a specific wavelength (typically between 500 and 600 nm).

-

Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated from the dose-response curve.

Caspase Activity Assays

-

Objective: To measure the activation of key apoptosis-mediating enzymes, caspases.

-

Caspase-9 Assay (Luminescent):

-

HeLa cells are seeded in 12-well plates (1 x 10⁵ cells/well) and treated with this compound (1.0 to 50.0 µg/mL).

-

After 6 and 24 hours of exposure, the Caspase-Glo 9 Assay Kit is used according to the manufacturer's instructions.

-

Luminescence is measured using a luminometer to quantify caspase-9 activity.

-

-

Caspase-3/7 Assay (Flow Cytometry):

-

Cells are treated with this compound for 24 hours.

-

Cells are harvested and stained using the Muse Caspase-3/7 Assay Kit following the manufacturer's protocol.

-

The percentage of apoptotic cells with activated caspase-3/7 is determined by analysis on a Muse Cell Analyzer.

-

In Vivo Tumor Xenograft Study

-

Objective: To evaluate the antitumor efficacy of this compound in an animal model.

-

Animal Model: 6-week-old female nude mice are used.

-

Tumor Implantation: 10 x 10⁶ HL-60 cells are injected subcutaneously.

-

Treatment Protocol: Treatment begins 10 days after tumor cell injection when palpable tumors are present.

-

This compound (15 mg/kg) or vehicle (e.g., 30 µL DMSO and 70 µL water) is injected intraperitoneally.

-

The injection schedule is typically 2 or 3 times a day for 5 days, followed by once a day for two days, repeated for a specified number of weeks.

-

-

Tumor Measurement: Tumor volume is measured regularly throughout the study.

-

Endpoint: At the end of the study, the average tumor size in the treated group is compared to the vehicle-treated control group.

Caption: General Workflow for an In Vivo Xenograft Study.

Conclusion

This compound is a pharmacologically active alkaloid with a well-defined role as a GABA-A receptor antagonist. Emerging research has significantly broadened its therapeutic potential, particularly in oncology. Its ability to induce apoptosis and modulate key signaling pathways like PI3K/AKT/mTOR and MAPK/ERK underscores its potential as a lead compound for the development of novel anticancer agents. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile for various disease indications.

References

- 1. Unique indolizidine alkaloid securinine is a promising scaffold for the development of neuroprotective and antitumor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Unique indolizidine alkaloid securinine is a promising scaffold for the development of neuroprotective and antitumor drugs - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02558A [pubs.rsc.org]

- 4. Securinine - LKT Labs [lktlabs.com]

(-)-Securinine: A Technical Guide to its Antagonistic Action at the GABA-A Receptor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Securinine, a tetracyclic alkaloid derived from plants of the Securinega genus, is a well-documented antagonist of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] As the primary ligand-gated ion channel responsible for fast inhibitory neurotransmission in the central nervous system (CNS), the GABA-A receptor is a critical target for numerous therapeutic agents.[4][5] this compound elicits a stimulant and convulsant effect by selectively blocking the action of GABA at its recognition site on the receptor complex. This action is distinct from other receptor systems, as securinine (B1681715) has been shown to be inactive at bicuculline-insensitive GABA binding sites, as well as benzodiazepine, cholinergic muscarinic, and beta-adrenergic receptors. This whitepaper provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its interaction with the GABA-A receptor.

Mechanism of Action

This compound functions as a selective, competitive antagonist at the GABA-A receptor. Its primary mechanism involves the direct inhibition of GABA binding to its recognition site on the receptor protein. This prevents the conformational change that would normally open the integral chloride (Cl⁻) channel. Consequently, the influx of Cl⁻ ions is blocked, preventing hyperpolarization of the neuronal membrane and nullifying the inhibitory postsynaptic potential (IPSP) that GABA would typically induce. This blockade of inhibitory signaling leads to a state of increased neuronal excitability, which manifests as stimulant and, at higher doses, convulsant activity.

Electrophysiological studies have confirmed this selective antagonism. In neurons of the cat spinal cord, securinine effectively blocks the inhibitory action of GABA without affecting the inhibitory action of glycine (B1666218), demonstrating its specificity for the GABAergic system. Unlike allosteric modulators that bind to different sites on the receptor complex, securinine's action is directly competitive with the endogenous ligand, GABA.

dot

Caption: GABA-A receptor signaling and the antagonistic action of this compound.

Quantitative Data

The antagonistic potency of this compound has been quantified through both in vitro binding assays and in vivo behavioral studies. The data consistently show that while effective, securinine is less potent than the classic GABA-A antagonist, bicuculline.

Table 1: In Vitro GABA-A Receptor Binding Affinity

| Compound | Assay | Preparation | IC50 (µM) | Relative Potency vs. Bicuculline | Reference |

| This compound | Inhibition of [³H]GABA binding | Rat brain membranes | ~50 | ~7x less potent | |

| Dihydrosecurinine | Inhibition of [³H]GABA binding | Rat brain membranes | ~50 | ~7x less potent | |

| Bicuculline | Inhibition of [³H]GABA binding | Rat brain membranes | ~7 | - | |

| Allosecurinine | Inhibition of [³H]GABA binding | Rat brain membranes | >1000 | - | |

| Virosecurinine | Inhibition of [³H]GABA binding | Rat brain membranes | >1000 | - |

Table 2: In Vivo Convulsant Activity

| Compound | Animal Model | Administration | CD50 (mg/kg) | Reference |

| This compound & Analogs | Mice | Not Specified | 11 - 87 | |

| Bicuculline | Mice | Not Specified | 8 |

Experimental Protocols

The characterization of this compound as a GABA-A antagonist relies on established methodologies in neuropharmacology. The following sections detail the protocols for key experiments.

Radioligand Binding Assay for GABA-A Receptor

This protocol is designed to determine the inhibitory potency (IC50) of a test compound like this compound against the binding of a radiolabeled ligand to the GABA-A receptor.

Objective: To quantify the affinity of this compound for the GABA recognition site by measuring its ability to displace [³H]GABA from rat brain membranes.

Materials:

-

Tissue: Whole rat brain.

-

Radioligand: [³H]GABA.

-

Test Compound: this compound, dissolved in an appropriate vehicle.

-

Control Antagonist: Unlabeled Bicuculline.

-

Buffer: Tris-HCl buffer.

-

Equipment: Homogenizer, refrigerated centrifuge, filtration manifold, glass fiber filters, scintillation counter, scintillation fluid.

Methodology:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat brain tissue in ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction.

-

Wash the pellet by resuspension in fresh buffer and recentrifugation multiple times to remove endogenous GABA.

-

Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

Set up assay tubes containing:

-

Total Binding: Brain membrane preparation + [³H]GABA.

-

Non-specific Binding: Brain membrane preparation + [³H]GABA + a saturating concentration of unlabeled GABA or bicuculline.

-

Test Compound: Brain membrane preparation + [³H]GABA + varying concentrations of this compound.

-

-

Incubate the tubes at a specified temperature (e.g., 4°C) for a sufficient period to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly terminate the incubation by filtering the contents of each tube through glass fiber filters using a filtration manifold.

-

Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the percentage inhibition of specific [³H]GABA binding for each concentration of this compound.

-

Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

dot

Caption: Experimental workflow for the radioligand binding assay.

Extracellular Electrophysiology in Spinal Cord Neurons

This protocol demonstrates the functional antagonism of GABA-mediated inhibition by this compound in situ.

Objective: To assess the ability of this compound to block the inhibitory effect of iontophoretically applied GABA on the firing rate of spinal cord neurons, while showing no effect on glycine-induced inhibition.

Materials:

-

Animal Model: Anesthetized cat.

-

Recording Equipment: Multibarrel glass micropipettes, amplifier, oscilloscope, data acquisition system.

-

Chemicals: Solutions of GABA, glycine, and this compound for iontophoresis.

Methodology:

-

Animal Preparation: Anesthetize the animal and perform surgery to expose the lumbar spinal cord. Ensure stable physiological conditions throughout the experiment.

-

Electrode Placement: Lower a multibarrel micropipette into the spinal cord to record the extracellular action potentials (spikes) from a single neuron.

-

Baseline Activity: Establish a stable baseline firing rate of the neuron.

-

Agonist Application:

-

Apply GABA via iontophoresis from one barrel of the micropipette and observe the characteristic inhibition (decrease or cessation) of neuronal firing.

-

Allow the neuron to recover to its baseline firing rate.

-

Apply glycine from another barrel and observe the resulting inhibition.

-

-

Antagonist Application:

-

While continuously recording from the neuron, apply a steady, low-level iontophoretic current of this compound from another barrel.

-

During the application of securinine, re-apply GABA and observe whether its inhibitory effect is reduced or blocked.

-

During the application of securinine, re-apply glycine and confirm that its inhibitory effect remains unchanged.

-

-

Data Analysis: Compare the magnitude of GABA- and glycine-induced inhibition in the absence and presence of this compound. A selective reduction in the effect of GABA indicates specific antagonism at the GABA-A receptor.

In Vivo Convulsant Activity Assay

This protocol is used to determine the median convulsive dose (CD50) of a substance, providing a measure of its in vivo pro-convulsant potency.

Objective: To determine the dose of this compound that induces tonic seizures in 50% of the test animal population.

Materials:

-

Animal Model: Mice (e.g., ICR strain).

-

Test Compound: this compound dissolved in a suitable vehicle (e.g., saline, DMSO).

-

Administration Equipment: Syringes for intraperitoneal (IP) or subcutaneous (SC) injection.

Methodology:

-

Animal Groups: Divide mice into several groups, with each group receiving a different dose of this compound. Include a control group that receives only the vehicle.

-

Drug Administration: Administer the assigned dose of this compound to each mouse via a specified route (e.g., IP).

-

Observation: Observe the animals for a set period (e.g., 30-60 minutes) for the onset of convulsive activity, specifically tonic seizures (characterized by rigid extension of the limbs).

-

Data Collection: For each dose group, record the number of animals that exhibit tonic seizures.

-

Data Analysis: Use a statistical method, such as probit analysis, to calculate the CD50 value and its 95% confidence intervals from the dose-response data.

dot

References

(-)-Securinine's Mechanism of Action on the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Securinine, a tetracyclic alkaloid isolated from plants of the Securinega genus, exerts significant effects on the central nervous system (CNS). Its primary mechanism of action is the antagonism of γ-aminobutyric acid type A (GABAA) receptors, the main inhibitory neurotransmitter receptors in the brain. This blockade of GABAergic inhibition leads to a pro-convulsant effect. Beyond its primary target, this compound modulates intracellular signaling pathways, including the mammalian target of rapamycin (B549165) (mTOR) and nuclear factor-kappa B (NF-κB), suggesting a more complex pharmacological profile that encompasses neuroprotective and anti-inflammatory activities. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative data, and experimental methodologies related to the CNS effects of this compound.

Primary Mechanism of Action: GABAA Receptor Antagonism

This compound acts as a competitive antagonist at GABAA receptors, similar to the well-known convulsant bicuculline[1][2]. By binding to the GABAA receptor, this compound prevents the binding of GABA, thereby inhibiting the influx of chloride ions and reducing neuronal hyperpolarization. This disruption of inhibitory neurotransmission leads to a state of neuronal hyperexcitability, which underlies its observed pro-convulsant properties[2][3].

Quantitative Data: Receptor Binding and Convulsant Activity

The following table summarizes the quantitative data regarding the interaction of this compound and its analogs with GABAA receptors and their convulsant effects in animal models.

| Compound | Assay | Species | Preparation | Value | Comparison |

| This compound | [3H]GABA Binding Inhibition | Rat | Brain membranes | IC50 ≈ 50 µM | ~7 times less potent than bicuculline |

| Dihydrosecurinine | [3H]GABA Binding Inhibition | Rat | Brain membranes | IC50 ≈ 50 µM | - |

| Allosecurinine | [3H]GABA Binding Inhibition | Rat | Brain membranes | IC50 > 1 mM | - |

| Virosecurinine | [3H]GABA Binding Inhibition | Rat | Brain membranes | IC50 > 1 mM | - |

| This compound | Tonic Seizures | Mouse | In vivo | CD50 = 11-87 mg/kg | - |

| Bicuculline | Tonic Seizures | Mouse | In vivo | CD50 = 8 mg/kg | - |

IC50: Half-maximal inhibitory concentration. CD50: Convulsive dose in 50% of animals.

Experimental Protocols

This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of this compound for the GABAA receptor.

-

Tissue Preparation: Rat brain cortices are homogenized in a sucrose (B13894) buffer and centrifuged to isolate the crude synaptosomal fraction. The resulting pellet is washed multiple times in a Tris-HCl buffer to remove endogenous GABA.

-

Binding Assay: The washed membranes are incubated with a fixed concentration of [3H]GABA (a radioactive ligand for the GABAA receptor) and varying concentrations of this compound.

-

Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is then measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific [3H]GABA binding (IC50) is determined by non-linear regression analysis of the competition curve.

The pro-convulsant effects of this compound are typically evaluated using chemically or electrically induced seizure models.

-

Pentylenetetrazol (PTZ)-Induced Seizure Model:

-

Animals are pre-treated with various doses of this compound or vehicle.

-

After a set period, a sub-convulsive dose of PTZ (a GABAA receptor antagonist) is administered.

-

The latency to the first seizure, the severity of seizures (e.g., using a Racine scale), and the percentage of animals exhibiting tonic-clonic seizures are recorded[3].

-

-

Maximal Electroshock (MES) Seizure Test:

-

Animals are pre-treated with this compound or vehicle.

-

A brief electrical stimulus is delivered via corneal or ear electrodes to induce a maximal tonic seizure.

-

The ability of this compound to shorten the duration of the tonic hindlimb extension is measured as an endpoint.

-

Modulation of Intracellular Signaling Pathways

Recent studies have revealed that this compound's effects on the CNS extend beyond direct GABAA receptor antagonism, involving the modulation of key intracellular signaling pathways.

Activation of the mTOR Signaling Pathway

This compound has been shown to promote neuronal development and exhibit antidepressant-like effects through the activation of the mTOR signaling pathway.

-

Mechanism: The activation of the AKT-mTOR-S6K pathway by this compound suggests a role in promoting protein synthesis and neuronal plasticity. The precise link between GABAA receptor antagonism and mTOR activation is still under investigation but may involve changes in neuronal activity and intracellular calcium levels.

Inhibition of the NF-κB Signaling Pathway and Neuroinflammation

This compound demonstrates anti-inflammatory and neuroprotective properties by inhibiting the NF-κB signaling pathway in glial cells.

-

Mechanism: In models of neuroinflammation, this compound suppresses the production of nitric oxide and pro-inflammatory cytokines by inhibiting the activation of NF-κB. This suggests a potential therapeutic role for this compound in neurodegenerative diseases associated with neuroinflammation.

Selectivity Profile

Electrophysiological and binding studies have indicated that this compound is selective for GABAA receptors over other major neurotransmitter receptors in the CNS.

-

Glycine Receptors: Extracellular electrophysiological studies have shown that this compound and its analog dihydrosecurinine block the inhibitory action of GABA but have no effect on the inhibitory action of glycine.

-

Other Receptors: Binding assays have revealed that this compound and its analogs are inactive as inhibitors of benzodiazepine, cholinergic muscarinic, and beta-adrenergic receptor binding. There is currently no evidence to suggest a direct interaction with NMDA receptors.

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. mTORC1-dependent protein synthesis underlying rapid antidepressant effect requires GABABR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Securinine alkaloids: a new class of GABA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Anticancer Potential of (-)-Securinine: A Technical Guide for Researchers

An in-depth exploration of the mechanisms, quantitative efficacy, and experimental evaluation of the indolizidine alkaloid, (-)-Securinine, as a promising anticancer agent.

Introduction

This compound, a tetracyclic indolizidine alkaloid isolated from plants of the Securinega genus, has garnered significant attention in the scientific community for its potent and multifaceted anticancer properties.[1] Historically utilized for its neurostimulatory effects, recent research has illuminated its capacity to inhibit the proliferation of a broad spectrum of cancer cells, induce programmed cell death, and modulate key oncogenic signaling pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer activities, intended for researchers, scientists, and drug development professionals. We delve into its mechanisms of action, present a compilation of its cytotoxic efficacy across various cancer cell lines, detail the experimental protocols for its evaluation, and visualize the intricate signaling pathways it modulates.

Quantitative Analysis of In Vitro Cytotoxicity

The cytotoxic potential of this compound has been evaluated against a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in numerous studies. The following table summarizes these findings, offering a comparative look at its efficacy.

| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Assay Method | Reference |

| Cervical Cancer | HeLa | 6 | Not Specified | SRB Assay | [2] |

| HeLa | 32.3 (7.02 µg/ml) | Not Specified | MTT Assay | [3] | |

| Breast Cancer | MCF-7 | 10 | Not Specified | SRB Assay | [2] |

| Lung Cancer | A549 | 11 | Not Specified | SRB Assay | [2] |

| Colon Cancer | HCT116 (p53-null) | 17.5 (LD50) | 72 | Not Specified | |

| HCT116 (parental) | 50 (LD50) | 72 | Not Specified | ||

| Leukemia | HL-60 | 23.85 | 48 | CCK-8 Assay | |

| HL-60 | 18.87 | 72 | CCK-8 Assay | ||

| HL-60 | 27 mg/L (~124 µM) | 12 | MTT Assay |

Note: The variability in IC50 values can be attributed to differences in experimental methodologies, including the specific assay used and the duration of drug exposure.

Mechanisms of Anticancer Action

This compound exerts its anticancer effects through a multi-pronged approach, targeting several hallmarks of cancer. The primary mechanisms identified to date include the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. This compound has been shown to be a potent inducer of apoptosis in various cancer cell lines. This is achieved through both intrinsic (mitochondrial) and extrinsic pathways.

Key observations include:

-

Increased Apoptotic Cell Population: Treatment with this compound leads to a dose-dependent increase in the percentage of apoptotic cells. For instance, in HeLa cells, a 24-hour treatment with 50 µg/ml of this compound resulted in 49.48% of cells undergoing apoptosis. Similarly, a 48-hour exposure of MCF-7 breast cancer cells to concentrations up to 40 µM led to a significant increase in the apoptotic ratio. In p53-null HCT116 colon cancer cells, 30 µM of securinine (B1681715) induced apoptosis in 73% of the cells after 72 hours.

-

Activation of Caspases: The execution of apoptosis is mediated by a family of proteases called caspases. This compound treatment has been shown to activate key executioner caspases, such as caspase-3 and caspase-7.

-

Modulation of Apoptosis-Regulating Proteins: this compound influences the expression of key proteins involved in the apoptotic cascade. It has been observed to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.

-

Induction of Reactive Oxygen Species (ROS): The generation of ROS can trigger mitochondrial dysfunction, a key event in the intrinsic apoptotic pathway. This compound has been found to induce a mitochondrial-dependent ROS response in cancer cells, contributing to its cytotoxic effects.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. Uncontrolled cell cycle progression is a fundamental characteristic of cancer. This compound has demonstrated the ability to interfere with the cell cycle, leading to arrest at specific checkpoints, thereby preventing cancer cell proliferation.

-

G1 Phase Arrest: In human breast cancer MCF-7 cells, this compound treatment resulted in cell cycle arrest at the G1 phase.

-

G2/M Phase Arrest: Studies on p53 knockout HCT 116 colon cancer cells have shown that this compound can cause an arrest in the G2/M phase of the cell cycle.

-

S Phase Arrest: In HeLa cells, this compound was found to induce cell cycle arrest in the S phase.

The specific phase of cell cycle arrest appears to be cell-type dependent, highlighting the nuanced mechanisms of this compound's action.

Modulation of Signaling Pathways

This compound has been shown to modulate several key signaling pathways that are frequently dysregulated in cancer, playing a crucial role in tumor growth, survival, and metastasis.

-

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. This compound has been reported to inhibit the PI3K/AKT/mTOR signaling cascade, leading to a decrease in the expression of key downstream effectors like mTOR and p70S6k.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in transmitting signals from the cell surface to the nucleus, regulating processes like cell proliferation, differentiation, and apoptosis. Activation of the MAPK pathway is one of the molecular mechanisms of apoptosis induction by this compound.

-

Wnt/β-catenin Pathway: The Wnt signaling pathway plays a critical role in embryonic development and its aberrant activation is implicated in various cancers. This compound has been shown to suppress the Wnt/β-catenin signaling pathway.

-

p53 and p73 Signaling: The tumor suppressor protein p53 is a critical regulator of the cellular response to stress, including DNA damage. Interestingly, this compound has been found to preferentially induce apoptosis in p53-deficient colon cancer cells through the induction of the p53 family member, p73. This suggests a potential therapeutic advantage for treating tumors with p53 mutations, which are common in many cancers.

-

Tubulin Polymerization: this compound has been shown to bind to tubulin, a key component of microtubules, and inhibit its assembly. This disruption of microtubule dynamics leads to a mitotic block and subsequent apoptosis.

In Vivo Anticancer Efficacy

The anticancer potential of this compound has also been demonstrated in preclinical in vivo models. Studies using xenograft mouse models, where human cancer cells are implanted into immunodeficient mice, have shown that administration of this compound can significantly suppress tumor growth. For instance, in a mouse xenograft model of gastric cancer, securinine treatment led to a significant reduction in tumor growth. While these findings are promising, further in vivo studies are necessary to fully elucidate its therapeutic potential, including optimal dosing regimens and long-term efficacy.

Experimental Protocols

To facilitate further research into the anticancer properties of this compound, this section provides detailed methodologies for key in vitro experiments.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve securinine).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptotic and necrotic cells.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

6-well plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA, and then combine them with the floating cells from the supernatant.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry-based method is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

6-well plates

-

This compound stock solution

-

Cold 70% ethanol (B145695)

-

PBS

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired duration.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by adding cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis of Signaling Pathways

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

6-well plates

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, Bax, Bcl-2, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification: After treatment with this compound, lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression or phosphorylation.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

To provide a clearer understanding of the complex molecular interactions and experimental processes involved in studying this compound, the following diagrams have been generated using Graphviz (DOT language).

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (-)-Securinine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of prominent methodologies for the total synthesis of the alkaloid (-)-securinine. Securinine (B1681715) and its analogues have garnered significant interest due to their wide range of biological activities, including anticancer and antimicrobial properties, as well as their stimulating effects on the central nervous system.[1][2] The complex tetracyclic structure of securinine presents a considerable challenge for synthetic chemists, leading to the development of numerous innovative synthetic strategies.

This document outlines key enantioselective approaches, summarizing their quantitative data for comparative analysis. Detailed experimental protocols for pivotal reactions are provided, along with visualizations of the synthetic pathways to facilitate a deeper understanding of the logical flow of each synthesis.

Featured Synthetic Methodologies

Several distinct and successful strategies for the total synthesis of this compound have been reported. This document will focus on the following representative approaches:

-

Palladium-Catalyzed Enantioselective Allylation Strategy: An efficient route that establishes the core stereochemistry early through a catalytic enantioselective transformation.[1][3]

-

Chiral Pool Approach from L-proline Derivatives: A strategy that leverages the inherent chirality of readily available starting materials like trans-4-hydroxy-L-proline.[4]

-

Rhodium Carbenoid-Initiated Domino Reaction: A concise approach that constructs key structural features through a cascade of reactions initiated by a rhodium carbenoid.

Palladium-Catalyzed Enantioselective Allylation Strategy

This methodology, developed by Busqué, de March, Figueredo, and coworkers, provides an enantioselective route to this compound with a notable overall yield. The key steps include a palladium-catalyzed enantioselective allylation, a vinylogous Mannich reaction, and a ring-closing metathesis.

Quantitative Data Summary

| Step No. | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | e.e. (%) |

| 1 | Enantioselective Allylation | Glutarimide (B196013) | Allylated imide | [Pd(allyl)Cl]2, (S)-tf-biphamphos, B(OiPr)3, Et3N, THF | 90 | 95 |

| 2 | Reduction | Allylated imide | Hydroxy lactam | NaBH4, MeOH | 98 | - |

| 3 | Vinylogous Mannich Reaction | Hydroxy lactam | Tricyclic intermediate | Silyloxy diene, BF3·OEt2, CH2Cl2 | 85 | - |

| 4 | Silyl Ether Deprotection | Tricyclic intermediate | Alcohol | TBAF, THF | 95 | - |

| 5 | Boc Protection | Alcohol | Boc-protected amine | Boc2O, DMAP, CH2Cl2 | 98 | - |

| 6 | Ring-Closing Metathesis | Boc-protected diene | Tetracyclic olefin | Grubbs' II catalyst, CH2Cl2, reflux | 92 | - |

| 7 | Butenolide Formation | Tetracyclic olefin | This compound | Multiple steps | ~50 | - |

| Overall | Total Synthesis | Glutarimide | This compound | 10 steps | ~20 | >95 |

Experimental Protocols for Key Steps

Step 1: Palladium-Catalyzed Enantioselective Allylation

To a solution of glutarimide (1.0 g, 8.84 mmol) in dry THF (40 mL) under an argon atmosphere is added triisopropyl borate (B1201080) (2.25 mL, 9.72 mmol) and triethylamine (B128534) (1.48 mL, 10.6 mmol). The mixture is stirred at room temperature for 30 minutes. In a separate flask, [Pd(allyl)Cl]2 (81 mg, 0.221 mmol) and (S)-tf-biphamphos (326 mg, 0.486 mmol) are dissolved in dry THF (10 mL) and stirred for 20 minutes. This catalyst solution is then added to the imide solution. The reaction mixture is stirred at room temperature for 48 hours. The reaction is quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The residue is purified by flash column chromatography (hexanes/ethyl acetate) to afford the allylated imide.

Step 3: Vinylogous Mannich Reaction

To a solution of the hydroxy lactam (500 mg, 2.99 mmol) in CH2Cl2 (30 mL) at -78 °C is added a solution of the corresponding silyloxy diene (1.2 equiv.) in CH2Cl2. Boron trifluoride etherate (BF3·OEt2, 0.45 mL, 3.59 mmol) is then added dropwise. The reaction mixture is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous NaHCO3 solution and allowed to warm to room temperature. The layers are separated, and the aqueous layer is extracted with CH2Cl2. The combined organic layers are dried over Na2SO4 and concentrated. The crude product is purified by flash chromatography to yield the tricyclic intermediate.

Step 6: Ring-Closing Metathesis

A solution of the Boc-protected diene (200 mg, 0.5 mmol) in degassed CH2Cl2 (50 mL) is heated to reflux. Grubbs' second-generation catalyst (21 mg, 0.025 mmol) is added, and the mixture is refluxed for 4 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the tetracyclic olefin.

Synthetic Pathway Visualization

Caption: Key transformations in the enantioselective synthesis of this compound.

Chiral Pool Approach from trans-4-hydroxy-L-proline

This strategy, reported by Thadani and coworkers, utilizes the naturally occurring chiral building block trans-4-hydroxy-L-proline to establish the stereochemistry of the final product. The synthesis involves 18 steps with a commendable overall yield.

Quantitative Data Summary

| Step No. | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |

| 1-5 | Functional Group Manipulations | trans-4-hydroxy-L-proline | Key Aldehyde | Multiple steps | ~70 |

| 6 | Aldol Condensation | Key Aldehyde | α,β-Unsaturated Ester | Horner-Wadsworth-Emmons reagent, base | 85 |

| 7 | Conjugate Addition | α,β-Unsaturated Ester | Piperidine derivative | Organocuprate | 80 |

| 8-12 | Ring Formation | Piperidine derivative | Tricyclic Ketone | Multiple steps | ~60 |

| 13 | Wittig Reaction | Tricyclic Ketone | Exocyclic Olefin | Wittig reagent | 90 |

| 14-18 | Butenolide Annulation | Exocyclic Olefin | This compound | Multiple steps | ~45 |

| Overall | Total Synthesis | trans-4-hydroxy-L-proline | This compound | 18 steps | ~16 |

Experimental Protocols for Key Steps

Step 6: Aldol Condensation (Horner-Wadsworth-Emmons Reaction)

To a solution of triethyl phosphonoacetate (1.2 equiv.) in dry THF at 0 °C is added sodium hydride (1.2 equiv., 60% dispersion in mineral oil). The mixture is stirred for 30 minutes at 0 °C. A solution of the key aldehyde (1.0 equiv.) in THF is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO4, and concentrated. The crude product is purified by column chromatography.

Step 7: Conjugate Addition

To a suspension of CuI (1.5 equiv.) in THF at -78 °C is added a solution of the appropriate Grignard reagent (3.0 equiv.). The mixture is stirred for 30 minutes, followed by the addition of a solution of the α,β-unsaturated ester (1.0 equiv.) in THF. The reaction is stirred at -78 °C for 2 hours and then quenched with a saturated aqueous solution of NH4Cl. The mixture is extracted with ether, and the combined organic layers are dried and concentrated. Purification is achieved through flash chromatography.

Synthetic Pathway Visualization

Caption: Synthesis of this compound from a chiral pool starting material.

Rhodium Carbenoid-Initiated Domino Reaction Strategy